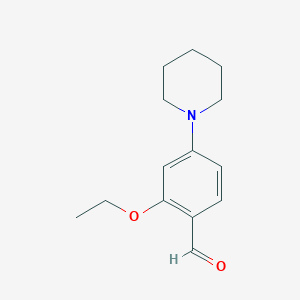

2-Ethoxy-4-piperidin-1-ylbenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C14H19NO2 |

|---|---|

Molecular Weight |

233.31 g/mol |

IUPAC Name |

2-ethoxy-4-piperidin-1-ylbenzaldehyde |

InChI |

InChI=1S/C14H19NO2/c1-2-17-14-10-13(7-6-12(14)11-16)15-8-4-3-5-9-15/h6-7,10-11H,2-5,8-9H2,1H3 |

InChI Key |

KOZAFQQSYQHRDX-UHFFFAOYSA-N |

SMILES |

CCOC1=C(C=CC(=C1)N2CCCCC2)C=O |

Canonical SMILES |

CCOC1=C(C=CC(=C1)N2CCCCC2)C=O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Ethoxy 4 Piperidin 1 Ylbenzaldehyde and Its Analogues

Strategies for Directed Functionalization of the Benzene (B151609) Ring

The assembly of 2-Ethoxy-4-piperidin-1-ylbenzaldehyde hinges on the effective functionalization of the aromatic core. This involves a series of reactions designed to install the ethoxy, piperidinyl, and aldehyde groups in a specific arrangement.

Regioselective Introduction of the Ethoxy Group

The introduction of an ethoxy group at a specific position on a benzene ring can be achieved through various methods, a common one being Williamson ether synthesis. This reaction involves the reaction of a phenoxide with an ethyl halide. For instance, in the synthesis of 2-ethoxybenzaldehyde (B52182), salicylaldehyde (B1680747) can be used as a starting material. The phenolic hydroxyl group of salicylaldehyde is deprotonated by a base to form a phenoxide, which then undergoes nucleophilic substitution with an ethylating agent like bromoethane (B45996). To achieve the desired substitution pattern for this compound, a starting material with a hydroxyl group at the 2-position is required. A plausible precursor could be 4-amino-2-hydroxybenzaldehyde. The hydroxyl group can be converted to an ethoxy group using an appropriate ethylating agent in the presence of a base. A study on the synthesis of 2-ethoxybenzaldehyde describes dissolving salicylaldehyde and an amine in a solvent, followed by reaction with bromoethane in the presence of an acid-acceptor like potassium carbonate. google.com

Another approach involves the use of 2-ethoxyphenol (B1204887) as a starting material, which can then be further functionalized. Research into the synthesis of 2-ethoxy-4-nitrophenol (B1581399) utilized 2-ethoxyphenol as the primary reactant. researchgate.net

Facile Incorporation of the Piperidinyl Moiety

The piperidinyl group is a common heterocyclic moiety in pharmacologically active compounds. researchgate.net Its incorporation into an aromatic ring can be accomplished through several synthetic routes. One common method is nucleophilic aromatic substitution (SNAr) on an activated aromatic ring. For a precursor such as 4-fluoro-2-ethoxybenzaldehyde, piperidine (B6355638) can act as a nucleophile, displacing the fluorine atom.

The piperidine ring itself is a stable structural feature and can influence the reactivity of the molecule. researchgate.net The synthesis of piperidine derivatives can be achieved through various methods, including hydrogenation of pyridine (B92270) rings or intramolecular cyclization reactions. nih.gov For the synthesis of this compound, direct amination of a suitably substituted benzene ring with piperidine is a likely step. For instance, the synthesis of a novel analogue of Alogliptin involved the condensation of an aminopiperidine derivative with another key intermediate. beilstein-journals.org

Controlled Elaboration of the Aldehyde Functionality

The aldehyde group is a versatile functional group that can be introduced through various formylation reactions. One method is the Vilsmeier-Haack reaction, which uses a formylating agent like a mixture of phosphorus oxychloride and N,N-dimethylformamide (DMF) to introduce an aldehyde group onto an activated aromatic ring. Another method is the Duff reaction, which uses hexamethylenetetramine to formylate phenols.

Alternatively, the aldehyde functionality can be introduced from a pre-existing group. For instance, a dihalomethylarene can be converted to an aldehyde. A method for synthesizing functionally substituted benzaldehydes involves the catalytic debromomethoxylation of dibromomethylarenes. kpfu.ru Another two-step, one-pot procedure for synthesizing substituted benzaldehydes utilizes the reduction of Weinreb amides followed by a cross-coupling reaction. rug.nlacs.orgresearchgate.net

Retrosynthetic Analysis and Key Precursor Synthesis

Retrosynthetic analysis is a powerful tool for planning the synthesis of complex organic molecules. amazonaws.com For this compound, a logical disconnection would be at the C-N bond of the piperidine group and the C-O bond of the ethoxy group.

A possible retrosynthetic pathway could start by disconnecting the piperidinyl group via a nucleophilic aromatic substitution, leading to a precursor like 4-fluoro-2-ethoxybenzaldehyde. This intermediate could then be disconnected at the ethoxy group, leading back to 4-fluoro-2-hydroxybenzaldehyde. Finally, the aldehyde group could be disconnected, suggesting a starting material of 3-fluorophenol.

The synthesis of key precursors is crucial. For example, the synthesis of 4-(2-(Piperidin-1-yl)ethoxy)benzaldehyde (B79539), an analogue, is noted as a drug intermediate. medchemexpress.comnih.gov The synthesis of various substituted benzaldehydes often involves multi-step procedures starting from commercially available materials. acs.org

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is essential for maximizing the yield and purity of the final product. This involves systematically varying parameters such as temperature, reaction time, solvent, and catalyst. ucla.edu

For instance, in the synthesis of certain compounds, different catalysts like piperidine, acetic acid, p-TSA, SiO₂, and ZnCl₂ have been tested to find the optimal conditions. researchgate.net The choice of solvent can also significantly impact the reaction outcome. In one study, ethanol (B145695) was found to be the best solvent among several tested. researchgate.net Mechanochemical synthesis, which involves milling reagents together, is an alternative approach that can reduce solvent use and reaction times. murraystate.edu

Bayesian optimization is a modern approach that uses algorithms to efficiently explore the reaction parameter space and identify optimal conditions. ucla.edu This method has been successfully applied to various reactions, including palladium-catalyzed direct arylation. ucla.edu

Table 1: Optimization of a Hypothetical Reaction Step

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Piperidine (20) | Ethanol | Reflux | 12 | 68 |

| 2 | Acetic Acid (20) | Ethanol | Reflux | 24 | Lower |

| 3 | p-TSA (20) | Ethanol | Reflux | 18 | Lower |

| 4 | Iodine (20) | Ethanol | Reflux | 8 | 85 |

| 5 | Iodine (20) | Methanol | Reflux | 10 | 75 |

| 6 | Iodine (20) | Acetonitrile (B52724) | Reflux | 12 | 70 |

Development of Novel Catalytic Approaches for Synthesis

The development of new catalytic systems is a key area of research for improving the efficiency and selectivity of organic syntheses. Transition metal-catalyzed cross-coupling reactions are powerful tools for forming C-C and C-heteroatom bonds. researchgate.net

For the synthesis of substituted benzaldehydes, palladium-catalyzed cross-coupling reactions have been employed. rug.nlresearchgate.net For instance, a one-pot reduction/cross-coupling procedure using a palladium catalyst has been developed for the synthesis of functionalized benzaldehydes. rug.nlacs.orgresearchgate.net Iridium-catalyzed C-H alkylations have also been reported for the ortho-functionalization of aromatic aldehydes. researchgate.net

The use of non-noble metal catalysts is also an area of growing interest. A cobalt-based catalyst has been developed for the oxidative carbonylation of amines with paraformaldehyde to produce N-formamides. rsc.org These novel catalytic approaches offer greener and more cost-effective alternatives to traditional methods.

Green Chemistry Principles Applied to Synthetic Routes

The application of green chemistry principles to the synthesis of this compound and its analogues is crucial for developing environmentally sustainable and efficient chemical processes. researchgate.netnih.gov Green chemistry focuses on designing products and processes that minimize the use and generation of hazardous substances. researchgate.netnih.gov For complex molecules like substituted benzaldehydes, this involves innovations in reaction conditions, solvent choice, and catalytic systems.

Several green strategies can be applied to the synthesis of the benzaldehyde (B42025) core and the introduction of the piperidine moiety. Traditional methods for similar transformations, such as the Knoevenagel or Wittig reactions for modifying the aldehyde group, have been adapted to align with green principles. For instance, a greener version of the Knoevenagel condensation avoids toxic catalysts like pyridine and piperidine in favor of benign amines or ammonium (B1175870) salts. tue.nl Furthermore, performing such condensations in a solvent-free state or in water significantly reduces the environmental impact by eliminating volatile organic compounds (VOCs). researchgate.nettue.nl

The synthesis of piperidine derivatives has also been a focus of green chemistry research. One-pot syntheses using environmentally safe media, such as deep eutectic solvents (DES), have proven effective for creating piperidin-4-one derivatives, which are precursors to substituted piperidines. researchgate.net These solvents, often composed of natural and biodegradable components like glucose and urea, offer a non-toxic and recyclable alternative to conventional organic solvents. researchgate.net Microwave-assisted synthesis is another green technique that can dramatically reduce reaction times and energy consumption for synthesizing heterocyclic compounds like oxadiazoles, a principle applicable to the formation of the piperidine ring or its attachment to the benzaldehyde structure. nih.gov

The table below summarizes potential green chemistry approaches applicable to the synthesis of this compound analogues.

Table 1: Application of Green Chemistry Principles to Synthetic Routes

| Green Chemistry Principle | Synthetic Application | Potential Advantages | Relevant Research Findings |

|---|---|---|---|

| Use of Safer Solvents | Replacement of traditional organic solvents with water, supercritical fluids, or deep eutectic solvents (DES). | Reduced toxicity, improved safety, potential for recycling, and reduced environmental pollution. researchgate.net | A deep eutectic solvent of glucose-urea was effective for the synthesis of piperidin-4-one derivatives with good yields (68-82%). researchgate.net |

| Catalysis | Employing environmentally benign catalysts, such as ammonium salts, instead of toxic reagents like pyridine. tue.nl | Increased reaction efficiency, reduced waste, and avoidance of hazardous substances. tue.nl | Ammonium bicarbonate has been successfully used as a catalyst for the Knoevenagel condensation of various benzaldehydes. tue.nl |

| Energy Efficiency | Utilization of microwave irradiation or solvent-free reaction conditions at room temperature. researchgate.netnih.gov | Drastically reduced reaction times, lower energy consumption, and often higher product yields. nih.gov | Microwave-assisted synthesis of 1,3,4-oxadiazole (B1194373) analogs significantly reduced reaction time and chemical waste. nih.gov |

| Atom Economy | Designing one-pot, multi-component reactions where most atoms from the reactants are incorporated into the final product. researchgate.net | Maximized efficiency, minimized waste generation. | A two-step, one-pot reduction/cross-coupling procedure has been developed for the synthesis of functionalized benzaldehydes. researchgate.netacs.org |

Asymmetric Synthesis of Chiral Analogues

The synthesis of chiral analogues of this compound is of significant interest, as stereoisomers of a bioactive compound can exhibit different pharmacological activities. Asymmetric synthesis provides methods to produce enantiomerically enriched compounds, which is critical in medicinal chemistry. nih.gov Chiral piperidines, in particular, are key structural motifs in many natural products and pharmaceutical drugs. acs.orgnih.gov

A prominent strategy for the asymmetric synthesis of chiral piperidines is the enantioselective dearomatization of pyridine derivatives. acs.org This approach can provide direct access to a variety of saturated chiral N-heterocyclic structures. acs.org For example, a copper(I)-catalyzed regio-, diastereo-, and enantioselective protoborylation of 1,2-dihydropyridines yields enantioenriched 3-boryl-tetrahydropyridines, which are versatile intermediates for chiral piperidines. acs.org Another powerful method involves a rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids and a protected pyridine to furnish 3-substituted tetrahydropyridines in high yield and excellent enantioselectivity. snnu.edu.cn

The use of chiral building blocks is another established route. Phenylglycinol-derived oxazolopiperidone lactams are versatile intermediates that allow for the regio- and stereocontrolled introduction of substituents onto the piperidine ring. nih.govresearchgate.net These lactams are available in both enantiomeric series and can be used to construct a wide array of enantiopure polysubstituted piperidines. nih.govresearchgate.net This method has been successfully applied to the enantioselective synthesis of the piperidine alkaloid (−)-anabasine. rsc.org

Furthermore, catalytic asymmetric cycloaddition reactions offer an atom-economical pathway to chiral cyclic structures. An enantioselective copper(II)/BOX-catalyzed cycloaddition of vinyl azides, for instance, can generate diverse chiral cyclic azides, which are precursors to nitrogen-containing heterocycles. nih.gov

The table below details selected catalytic systems used in the asymmetric synthesis of chiral piperidine precursors.

Table 2: Catalytic Systems for Asymmetric Synthesis of Chiral Piperidine Analogues

| Reaction Type | Catalyst/Ligand System | Substrate Type | Enantiomeric Excess (ee) | Key Features | Reference |

|---|---|---|---|---|---|

| Enantioselective Protoborylation | Cu(I) / QuinoxP* Ligand | 1,2-Dihydropyridines | Up to 99% ee | Provides facile access to chiral 3-boryl-tetrahydropyridines. acs.org | acs.org |

| Asymmetric Reductive Heck | Rh-catalyst | Arylboronic acids and Phenyl pyridine-1(2H)-carboxylate | High enantioselectivity | Wide functional group tolerance; provides access to enantioenriched 3-piperidines. snnu.edu.cn | snnu.edu.cn |

| Asymmetric Cycloaddition | Copper(II) / BOX Ligands (e.g., Ph-BOX, t-Bu-BOX) | Vinyl azides and unsaturated keto esters | 90-98% ee | 100% atom economy; produces chiral azido (B1232118) dihydropyrans as precursors. nih.gov | nih.gov |

| Asymmetric Cyclodehydration | Chiral Phosphoric Acid (CPA) | Prochiral precursors | Up to 91:9 er (further enriched to 99:1 by recrystallization) | Catalytic and enantioselective synthesis of atropisomeric N-aryl heterocycles. nih.gov | nih.gov |

Advanced Spectroscopic and Structural Characterization of 2 Ethoxy 4 Piperidin 1 Ylbenzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an unparalleled tool for the unambiguous determination of molecular structures in solution. By analyzing the chemical environment of atomic nuclei, primarily ¹H and ¹³C, a complete picture of the molecular framework, connectivity, and even stereochemistry can be assembled.

Proton NMR (¹H NMR) Analysis of Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum of 2-Ethoxy-4-piperidin-1-ylbenzaldehyde is expected to exhibit distinct signals corresponding to the aldehyde, aromatic, ethoxy, and piperidinyl protons. The chemical shifts (δ) are influenced by the electronic effects of the substituents on the benzene (B151609) ring.

The aldehyde proton (CHO) is anticipated to appear as a singlet in the downfield region, typically around δ 9.8-10.5 ppm, due to the strong deshielding effect of the carbonyl group.

The aromatic protons on the trisubstituted benzene ring are expected to show a complex splitting pattern. The proton at the C5 position, being ortho to the electron-donating piperidinyl group and meta to the ethoxy and aldehyde groups, would likely resonate in the upfield region of the aromatic spectrum. The proton at C3, positioned between the aldehyde and ethoxy groups, and the proton at C6, adjacent to the piperidinyl group, will have distinct chemical shifts determined by the combined electronic influences of their neighboring substituents.

The ethoxy group protons will present as a characteristic ethyl pattern: a quartet for the methylene (B1212753) protons (-OCH₂CH₃) and a triplet for the methyl protons (-OCH₂CH₃). The methylene protons are deshielded by the adjacent oxygen atom, likely appearing around δ 4.1-4.3 ppm. The methyl protons would resonate further upfield, around δ 1.4-1.6 ppm.

The piperidinyl protons typically show broad signals due to conformational flexibility. The protons on the carbons adjacent to the nitrogen atom (α-protons) are expected around δ 3.2-3.4 ppm, while the protons on the β and γ carbons would appear at higher fields, approximately in the δ 1.5-1.8 ppm range.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aldehyde H | 9.8 - 10.5 | Singlet (s) |

| Aromatic H's | 6.5 - 7.8 | Multiplet (m) |

| Ethoxy -OCH₂- | 4.1 - 4.3 | Quartet (q) |

| Piperidinyl α-H's | 3.2 - 3.4 | Multiplet (m) |

| Piperidinyl β,γ-H's | 1.5 - 1.8 | Multiplet (m) |

| Ethoxy -CH₃ | 1.4 - 1.6 | Triplet (t) |

Note: These are predicted values based on analogous structures. Actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) Analysis for Carbon Framework Assignment

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its hybridization and electronic environment.

The aldehyde carbonyl carbon is the most deshielded, expected to resonate in the δ 190-195 ppm region. The aromatic carbons will appear between δ 110-165 ppm. The carbons attached to the oxygen (C2) and nitrogen (C4) atoms will be the most downfield in this region due to the electronegativity of these heteroatoms. The carbon bearing the aldehyde group (C1) will also be significantly deshielded.

The ethoxy group carbons will show two signals: the methylene carbon (-OCH₂-) around δ 64-66 ppm and the methyl carbon (-CH₃) at a much higher field, around δ 14-16 ppm. The piperidinyl carbons will exhibit signals for the α, β, and γ carbons, with the α-carbons appearing around δ 50-55 ppm and the other carbons resonating further upfield.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aldehyde C=O | 190 - 195 |

| Aromatic C-O | 160 - 165 |

| Aromatic C-N | 150 - 155 |

| Aromatic C-CHO | 130 - 135 |

| Aromatic C-H's | 110 - 130 |

| Ethoxy -OCH₂- | 64 - 66 |

| Piperidinyl α-C's | 50 - 55 |

| Piperidinyl β,γ-C's | 24 - 27 |

| Ethoxy -CH₃ | 14 - 16 |

Note: These are predicted values based on analogous structures. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To unambiguously assign all proton and carbon signals and confirm the molecular structure, a suite of 2D NMR experiments is indispensable.

COSY (Correlation Spectroscopy) would reveal ¹H-¹H coupling correlations, confirming the connectivity between the ethoxy methylene and methyl protons, and within the aromatic and piperidinyl spin systems.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of each carbon atom that has attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about through-space proximity of protons. This could confirm the ortho relationship of the ethoxy group and the aldehyde, and the substitution pattern on the aromatic ring.

Fluorine-19 NMR (¹⁹F NMR) for Fluorinated Derivatives

For fluorinated derivatives of this compound, ¹⁹F NMR would be a powerful analytical tool. The introduction of a fluorine atom, for example on the aromatic ring or on one of the substituents, would provide a highly sensitive NMR probe. The ¹⁹F chemical shift is very sensitive to the electronic environment, and couplings between ¹⁹F and nearby ¹H or ¹³C nuclei (J-coupling) would provide invaluable structural information, helping to pinpoint the location of the fluorine atom within the molecule.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, including both IR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Identification of Key Functional Group Vibrations (e.g., Aldehyde, Ether, Amine)

The IR spectrum of this compound would be dominated by absorptions corresponding to its key functional groups.

A strong, sharp absorption band for the aldehyde C=O stretch is expected in the region of 1680-1700 cm⁻¹. The conjugation with the aromatic ring lowers this frequency from that of a simple aliphatic aldehyde. The aldehyde C-H stretch typically shows two weak bands around 2820 cm⁻¹ and 2720 cm⁻¹.

The aromatic C=C stretching vibrations would appear as a series of bands in the 1450-1600 cm⁻¹ region. The C-O stretching vibrations of the aryl-alkyl ether (ethoxy group) would produce strong bands in the 1200-1275 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric) regions. The C-N stretching of the tertiary aromatic amine (piperidinyl group) is expected to show a band in the 1310-1360 cm⁻¹ range.

Table 3: Predicted Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aldehyde | C-H Stretch | ~2820, ~2720 | Weak |

| Aldehyde | C=O Stretch | 1680 - 1700 | Strong |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium-Weak |

| Aryl-Alkyl Ether | C-O Stretch | 1200 - 1275 | Strong |

| Tertiary Amine | C-N Stretch | 1310 - 1360 | Medium |

Note: These are predicted values based on analogous structures. Actual experimental values may vary.

Raman spectroscopy would provide complementary information. Aromatic ring vibrations are often strong in Raman spectra, providing a clear fingerprint of the substitution pattern.

Assessment of Molecular Conformation and Intermolecular Interactions

Studies on related structures, such as 4-ethoxybenzaldehyde, show that the heavy-atom skeleton tends to be planar, with the molecule adopting an anti-conformation where the carbonyl group (C=O) and the O–C bond of the ethoxy group point to opposite sides of the aromatic ring. mdpi.com Intermolecular interactions play a significant role in the crystal packing of these compounds. Weak C–H···O hydrogen bonds are commonly observed, for instance, between a methyl group and a carbonyl group of a neighboring molecule, holding the molecules together in chains or more complex arrangements. mdpi.com

In the crystal structures of hydrazone derivatives of 2-hydroxy-4-(2-(piperidin-1-yl)ethoxy)benzaldehyde, intramolecular hydrogen bonds are frequently observed, which stabilize the molecular conformation. researchgate.netresearchgate.net For example, a hydrogen bond can form between a hydroxyl group and a nitrogen atom within the same molecule. researchgate.net Furthermore, intermolecular hydrogen bonds involving the primary compound and solvent molecules (like water) can extend the structure into two-dimensional or three-dimensional networks. researchgate.netresearchgate.net These interactions are fundamental to understanding the supramolecular chemistry of the compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through fragmentation patterns. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million, which enables the confident determination of a compound's elemental composition. nih.govresearchgate.net For this compound, the molecular formula is C₁₄H₁₉NO₂. This gives a theoretical exact mass (monoisotopic mass) of 233.14158 Da. nih.gov HRMS analysis can experimentally confirm this value with high precision, distinguishing it from other compounds that might have the same nominal mass but a different elemental formula. This capability is invaluable for confirming the identity of newly synthesized compounds and for screening complex mixtures. nih.govresearchgate.net

Table 1: Molecular Formula and Mass Data for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₁₉NO₂ | nih.gov |

| Average Molecular Weight | 233.31 g/mol | nih.gov |

Elucidation of Fragmentation Pathways

In mass spectrometry, molecules are ionized and often break apart into characteristic fragment ions. Analyzing these fragments helps to piece together the original structure. For this compound, several fragmentation pathways can be predicted based on its structure.

Common fragmentation patterns for related benzaldehydes, such as 4-ethoxybenzaldehyde, often involve the loss of the formyl radical (•CHO) or the hydrogen atom from the aldehyde group, leading to significant peaks in the mass spectrum. nist.gov For the title compound, likely fragmentation points include:

Loss of the ethoxy group: Cleavage of the ether bond could result in the loss of an ethoxy radical (•OCH₂CH₃) or an ethene molecule (C₂H₄) via a rearrangement.

Fragmentation of the piperidine (B6355638) ring: The piperidine ring can undergo characteristic ring-opening and fragmentation, leading to a series of smaller ions.

Cleavage of the C-O bond: The bond between the phenyl ring and the ether oxygen can break, separating the piperidinyl-ethoxy moiety from the benzaldehyde (B42025) core.

Loss of the formyl group: A peak corresponding to [M-29]⁺ would indicate the loss of the •CHO radical.

By analyzing the m/z values of these fragments, a detailed map of the molecule's connectivity can be constructed.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy orbitals. elte.hu This technique is particularly useful for studying molecules containing conjugated π-systems and chromophores. libretexts.org

Analysis of Chromophoric Systems

The structure of this compound contains a significant chromophore: the substituted benzaldehyde system. A chromophore is the part of a molecule responsible for its color by absorbing light at a specific wavelength. uzh.ch The key electronic transitions observed in such systems are:

π → π* transitions: These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. uzh.ch In this compound, the conjugated system of the benzene ring and the carbonyl group gives rise to intense π → π* absorptions. elte.hu These transitions are typically found in the near-UV region (200-400 nm). slideshare.net

n → π* transitions: This is the promotion of an electron from a non-bonding orbital (n), such as the lone pairs on the oxygen atoms of the carbonyl and ethoxy groups, to a π* antibonding orbital. uzh.ch These transitions are generally much weaker than π → π* transitions and occur at longer wavelengths. elte.hu

The presence of the ethoxy and piperidinyl groups, which are auxochromes (substituents with non-bonding electrons), can influence the absorption maxima. These groups donate electron density to the aromatic ring, often causing a bathochromic (red) shift, moving the absorption to longer wavelengths. uomustansiriyah.edu.iq

X-ray Crystallography for Absolute Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal, a precise model of the molecular structure, including bond lengths, bond angles, and torsional angles, can be generated.

While the crystal structure for this compound itself is not publicly available, structures of its hydrazone derivatives have been reported, providing invaluable insight into the conformation of the core molecular framework. researchgate.netresearchgate.net For example, the crystal structure of (E)-N′-(2-hydroxy-4-(2-(piperidin-1-yl)ethoxy)benzylidene)nicotinohydrazide monohydrate reveals detailed structural parameters. researchgate.net In this derivative, the asymmetric unit consists of the target molecule and one water molecule. The dihedral angle between the pyridyl ring and the benzylidene moiety is reported as 158.73°. researchgate.net The crystal packing is stabilized by a network of intermolecular hydrogen bonds, which link the molecules and water into a 2D structure. researchgate.net

Another derivative, (E)-2-amino-N′-(2-hydroxy-4-(2-(piperidin-1-yl)ethoxy)benzylidene)benzohydrazide monohydrate, crystallizes in the triclinic space group P-1. researchgate.net The crystal structure is stabilized by both intramolecular hydrogen bonds (e.g., O-H···N) and intermolecular hydrogen bonds with water molecules, creating a 3D network. researchgate.net

Table 2: Representative Crystallographic Data for a Derivative of this compound (Data for (E)-2-amino-N′-(2-hydroxy-4-(2-(piperidin-1-yl)ethoxy)benzylidene)benzohydrazide monohydrate)

| Parameter | Value | Source |

|---|---|---|

| Chemical Formula | C₂₁H₂₈N₄O₄ | researchgate.net |

| Crystal System | Triclinic | researchgate.net |

| Space Group | P-1 | researchgate.net |

| a (Å) | 6.5543(12) | researchgate.net |

| b (Å) | 11.875(2) | researchgate.net |

| c (Å) | 14.386(3) | researchgate.net |

| α (°) | 71.803(3) | researchgate.net |

| β (°) | 81.663(3) | researchgate.net |

| γ (°) | 89.928(3) | researchgate.net |

| Volume (ų) | 1051.3(3) | researchgate.net |

These crystallographic studies provide unambiguous proof of the molecular connectivity and offer a detailed picture of the conformational preferences and intermolecular forces that govern the solid-state architecture of these complex molecules. nih.govmdpi.com

Single Crystal X-ray Diffraction (SCXRD) Studies

For instance, the crystal structures of (E)-N′-(2-hydroxy-4-(2-(piperidin-1-yl)ethoxy)benzylidene) nicotinohydrazide monohydrate and (E)-2-amino-N′-(2-hydroxy-4-(2-(piperidin-1-yl)ethoxy)benzylidene) benzohydrazide (B10538) monohydrate have been determined. researchgate.netresearchgate.net In these derivatives, the core 4-(2-(piperidin-1-yl)ethoxy)benzaldehyde (B79539) moiety is a central feature.

Table 1: Crystallographic Data for a Derivative of this compound

| Parameter | (E)-2-amino-N′-(2-hydroxy-4-(2-(piperidin-1-yl)ethoxy)benzylidene) benzohydrazide monohydrate researchgate.net |

|---|---|

| Chemical Formula | C₂₁H₂₆N₄O₃ ·H₂O |

| Crystal System | Triclinic |

This interactive table provides a summary of the crystallographic data obtained for a closely related derivative, illustrating the type of information generated from SCXRD studies.

Analysis of Crystal Packing and Supramolecular Synthons

The study of crystal packing reveals how individual molecules assemble to form a stable, three-dimensional lattice. This organization is governed by a variety of intermolecular interactions, leading to the formation of recognizable patterns known as supramolecular synthons. researchgate.net

In the derivatives of this compound, hydrogen bonding plays a crucial role in the crystal packing. For example, in the nicotinohydrazide derivative, intramolecular hydrogen bonds are observed, which are typical for such structures. researchgate.net Furthermore, intermolecular hydrogen bonds involving the water molecule of crystallization link the primary molecules, extending the structure into a two-dimensional network. researchgate.net

Hirshfeld Surface Analysis for Quantification of Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.gov This method maps the electron distribution of a molecule within its crystalline environment, providing a detailed picture of close contacts between neighboring molecules.

For a compound like this compound, a Hirshfeld surface analysis would typically reveal the following key interactions:

H···H contacts: Usually the most abundant type of interaction, arising from the numerous hydrogen atoms on the piperidine and ethoxy groups. nih.gov

O···H/H···O contacts: Indicative of hydrogen bonding, particularly involving the oxygen atoms of the ethoxy and aldehyde groups. researchgate.net

C···H/H···C contacts: Representing C-H···π interactions between the aromatic ring and adjacent molecules. nih.gov

The analysis generates a two-dimensional "fingerprint plot" that summarizes the intermolecular contacts. Different types of interactions appear in distinct regions of the plot, allowing for their quantitative assessment. For instance, sharp spikes in the fingerprint plot often indicate the presence of strong hydrogen bonds. researchgate.net This quantitative data is invaluable for understanding the forces that govern the crystal packing and for comparing the interaction patterns in different polymorphs or derivatives. imist.ma

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable for the purification and purity assessment of pharmaceutical compounds.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. bjbms.org A typical HPLC method for this compound would involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol.

Detection is commonly achieved using a UV detector, as the benzaldehyde moiety possesses a strong chromophore. bjbms.org The method would be optimized to achieve a sharp, symmetrical peak for the main compound, well-resolved from any potential impurities or degradation products. HPLC is crucial for determining the purity of a synthesized batch and for monitoring its stability over time. bjbms.org Two-dimensional HPLC can offer even greater resolving power for complex samples. researchgate.netmdpi.com

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with smaller particle sizes (typically sub-2 µm). researchgate.net This results in dramatically improved resolution, sensitivity, and speed of analysis compared to conventional HPLC. ijnrd.org

For this compound, a UPLC method would offer several advantages:

Faster analysis times: Reducing solvent consumption and increasing sample throughput. ijsrtjournal.com

Higher resolution: Enabling the separation of closely related impurities that might co-elute in an HPLC run. ijsrtjournal.com

Increased sensitivity: Allowing for the detection and quantification of trace-level impurities. ijnrd.org

The instrumentation for UPLC is designed to handle the higher backpressures generated by the smaller particle size columns. researchgate.net UPLC-MS/MS is a particularly powerful combination for the identification and quantification of analytes in complex matrices. nih.gov

Table 2: Comparison of Typical HPLC and UPLC Parameters

| Parameter | HPLC | UPLC |

|---|---|---|

| Particle Size | 3-5 µm | < 2 µm |

| Column Length | 150-250 mm | 50-150 mm |

| Flow Rate | 1-2 mL/min | 0.2-0.5 mL/min |

| Backpressure | 170-350 bar | 500-1000 bar |

This interactive table highlights the key differences between HPLC and UPLC, demonstrating the advantages of the latter for rapid and high-resolution separations.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound has a relatively high molecular weight, it may be amenable to GC-MS analysis, possibly after derivatization to increase its volatility.

In a GC-MS analysis, the compound is first vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint, allowing for definitive identification. dtic.mil

For ethoxybenzylpiperazine derivatives, mass spectrometry can differentiate between isomers based on unique fragment ions. researchgate.net The fragmentation pattern of this compound would likely show characteristic ions corresponding to the loss of the ethoxy group, the piperidine ring, and other fragments of the molecule, providing valuable structural information.

Reaction Chemistry and Mechanistic Investigations of 2 Ethoxy 4 Piperidin 1 Ylbenzaldehyde

Condensation Reactions Involving the Aldehyde Functionality

The aldehyde group (-CHO) is the most prominent site for condensation reactions, serving as an electrophilic center for the formation of new carbon-carbon and carbon-nitrogen bonds.

The reaction of an aldehyde with a primary amine to form an imine, or Schiff base, is a fundamental transformation in organic chemistry. ijacskros.comresearchgate.net 2-Ethoxy-4-piperidin-1-ylbenzaldehyde readily undergoes condensation with various primary amines in the presence of an acid catalyst or upon heating. The reaction proceeds via a carbinolamine intermediate, which then dehydrates to form the stable C=N double bond of the Schiff base. ijacskros.com

The general mechanism involves the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the aldehyde, followed by a proton transfer to form a neutral carbinolamine. Under acidic conditions, the hydroxyl group is protonated, creating a good leaving group (water), which is eliminated to form an iminium ion. Subsequent deprotonation yields the final Schiff base product.

A variety of primary amines can be used in this reaction, leading to a diverse library of Schiff bases with potentially varied applications.

Table 1: Representative Schiff Base Formation Reaction

| Reactant 1 | Reactant 2 | Conditions | Product |

| This compound | Primary Amine (R-NH₂) | Ethanol (B145695), reflux, cat. Acetic Acid | (E)-1-(4-((R-imino)methyl)-3-ethoxyphenyl)piperidine |

The Knoevenagel condensation is a nucleophilic addition of an active methylene (B1212753) compound to an aldehyde, followed by dehydration. sigmaaldrich.com This reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or pyridine (B92270). nih.gov this compound can react with compounds containing a methylene group flanked by two electron-withdrawing groups (e.g., malononitrile, diethyl malonate) to yield substituted alkenes.

The mechanism involves the deprotonation of the active methylene compound by the base to form a carbanion. This carbanion then acts as a nucleophile, attacking the aldehyde's carbonyl carbon. The resulting alkoxide intermediate is protonated, and subsequent elimination of a water molecule yields the final condensed product. These products, such as substituted coumarins, are valuable in various fields of chemical research. nih.gov

Table 2: Knoevenagel Condensation with Malononitrile

| Reactant 1 | Reactant 2 | Catalyst | Product |

| This compound | Malononitrile | Piperidine | 2-(2-Ethoxy-4-(piperidin-1-yl)benzylidene)malononitrile |

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde and a ketone to form an α,β-unsaturated ketone, a class of compounds known as chalcones. scispace.comijarsct.co.in Chalcones serve as important intermediates for the synthesis of various heterocyclic compounds, such as pyrimidines. ijper.orgpnrjournal.comderpharmachemica.com

In this reaction, this compound is treated with an acetophenone (B1666503) derivative in the presence of a strong base like sodium hydroxide (B78521) or potassium hydroxide in an alcoholic solvent. ijarsct.co.in The base abstracts an α-proton from the ketone to generate an enolate ion. This enolate then attacks the carbonyl carbon of the aldehyde. The resulting aldol (B89426) addition product readily undergoes dehydration to yield the thermodynamically stable conjugated system of the chalcone.

Table 3: Claisen-Schmidt Condensation for Chalcone Synthesis

| Reactant 1 | Reactant 2 | Conditions | Product Name |

| This compound | Acetophenone | Ethanolic KOH, stir at RT | (E)-1-(4'-Substituted-phenyl)-3-(2-ethoxy-4-(piperidin-1-yl)phenyl)prop-2-en-1-one |

Transformations of the Ethoxy Group (e.g., Ether Cleavage, Transetherification)

The ethoxy group (-OCH₂CH₃) is an aryl alkyl ether linkage, which is generally stable but can be cleaved under harsh acidic conditions. The most common method for cleaving such ethers is by treatment with strong hydrohalic acids like hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orglibretexts.orgmasterorganicchemistry.com

The mechanism involves the initial protonation of the ether oxygen by the strong acid, which turns the alkoxy group into a good leaving group (ethanol). The halide ion (Br⁻ or I⁻) then acts as a nucleophile and attacks the ethyl group via an Sₙ2 mechanism, displacing the phenol (B47542) and forming ethyl halide. The attack occurs at the less hindered ethyl carbon rather than the aromatic carbon. libretexts.org The resulting product is 2-hydroxy-4-(piperidin-1-yl)benzaldehyde. Diaryl ethers are typically not cleaved by acids. libretexts.org

Transetherification, the exchange of the ethyl group for another alkyl group, is less common for aryl ethers and would require specific catalytic conditions not typically encountered in general synthesis.

Reactivity and Modifications of the Piperidine Ring

The N-aryl piperidine moiety in the molecule is generally a stable heterocyclic system. The nitrogen atom's lone pair is partially delocalized into the aromatic ring, which reduces its basicity and nucleophilicity compared to a simple alkyl amine. However, the ring can still undergo certain transformations.

Functionalization of the piperidine ring itself is challenging once it is attached to the aromatic scaffold. Reactions such as N-alkylation or N-acylation are generally difficult due to the reduced nucleophilicity of the nitrogen. Under strongly oxidizing conditions, N-oxidation could potentially occur. The C-H bonds of the piperidine ring can be functionalized under specific conditions, for example, using rhodium-catalyzed C-H insertion reactions, though such methods are highly specialized. libretexts.org The stability of the N-aryl piperidine structure makes it a robust component in more complex molecular designs. nih.gov

Electrophilic and Nucleophilic Aromatic Substitution on the Benzene (B151609) Ring

The benzene ring of this compound is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of two strong electron-donating groups (EDGs): the ethoxy group and the piperidinyl group. wikipedia.org Both of these are ortho-, para-directing groups. The aldehyde group, in contrast, is an electron-withdrawing group (EWG) and acts as a meta-director.

When multiple substituents are present, the directing effect is controlled by the most powerful activating group. masterorganicchemistry.com In this molecule, both the piperidinyl nitrogen (a secondary amine derivative) and the ethoxy oxygen are strong activators. Their directing effects are cooperative. The piperidinyl group is at position 4, and the ethoxy group is at position 2.

Directing effect of the Ethoxy group (at C2): Directs incoming electrophiles to its ortho (C3) and para (C5) positions.

Directing effect of the Piperidinyl group (at C4): Directs incoming electrophiles to its ortho positions (C3 and C5).

Directing effect of the Aldehyde group (at C1): Directs incoming electrophiles to its meta positions (C3 and C5).

All three groups direct the incoming electrophile to the C3 and C5 positions. Therefore, electrophilic substitution (e.g., halogenation, nitration, sulfonation) is expected to occur predominantly at the positions ortho to the piperidine ring (C3 and C5), which are also meta to the aldehyde and ortho/para to the ethoxy group.

Nucleophilic aromatic substitution (NAS) on this ring is highly unlikely. NAS requires an electron-deficient aromatic ring, typically achieved by the presence of strong electron-withdrawing groups, and a good leaving group (like a halide). nih.gov The benzene ring in this compound is electron-rich due to the powerful EDGs, making it deactivated towards nucleophilic attack.

Elucidation of Reaction Mechanisms and Kinetic Studies

No published studies were found that specifically elucidate the reaction mechanisms or provide kinetic data for reactions involving this compound.

Investigation of Reaction Selectivity (Chemo-, Regio-, Stereo-)

There is no available research detailing the chemoselectivity, regioselectivity, or stereoselectivity of this compound in chemical reactions.

Design and Synthesis of Advanced Derivatives and Analogues of 2 Ethoxy 4 Piperidin 1 Ylbenzaldehyde

Structure-Activity Relationship (SAR) Design through Systematic Structural Modifications

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how specific structural features of a molecule contribute to its biological activity. nih.gov By systematically altering different parts of the 2-ethoxy-4-piperidin-1-ylbenzaldehyde scaffold, researchers can map the chemical space to identify modifications that enhance potency, selectivity, and other desirable properties. While extensive SAR data for this specific molecule may not be broadly detailed in public literature, analysis of related structures allows for the formulation of a robust design strategy.

Derivatization of the Ethoxy Moiety

The ethoxy group at the 2-position of the benzaldehyde (B42025) ring is a key site for modification. Its size, lipophilicity, and hydrogen bond accepting capability can influence how the molecule fits into a target binding pocket and its pharmacokinetic properties. Modifications can range from simple homologation to the introduction of different functionalities. For instance, studies on analogous phenoxybenzamide series have shown that aryloxy substituents are generally favorable for biological activity compared to a simple hydrogen atom. mdpi.com Replacing the 4-fluorophenoxy substituent in one series with a phenoxy group modestly decreased activity, indicating sensitivity to electronic and steric changes in this region. mdpi.com

Table 1: Hypothetical Modifications of the Ethoxy Moiety and Their Potential Impact

| Modification of Ethoxy Group | Potential Rationale | Expected Impact on Properties |

|---|---|---|

| Methoxy (B1213986) (-OCH₃) | Decrease lipophilicity, probe for steric tolerance. | May alter binding affinity and solubility. |

| Isopropoxy (-OCH(CH₃)₂) | Increase lipophilicity and steric bulk. | Could enhance binding through improved van der Waals interactions or cause steric hindrance. |

| Trifluoroethoxy (-OCH₂CF₃) | Modulate electronic properties and metabolic stability. | Can influence pKa and block metabolic oxidation. |

| Ethylthio (-SCH₂CH₃) | Bioisosteric replacement of oxygen with sulfur. | Alters bond angles, polarity, and metabolic profile. |

N-Substitution and Ring Functionalization of the Piperidine (B6355638) Unit

The piperidine moiety is a common pharmacophore in many biologically active compounds, and its nitrogen atom provides a convenient handle for introducing a wide array of substituents. researchgate.net The nature of the N-substituent can drastically alter a compound's activity. For example, in a series of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) evaluated as 5α-reductase inhibitors, different acyl and alkyl groups on the nitrogen led to a broad range of inhibitory potencies. nih.gov The diphenylacetyl and diphenylcarbamoyl groups were found to be particularly effective. nih.gov Furthermore, functionalization of the piperidine ring itself, such as the introduction of hydroxyl or fluoro groups, can create new hydrogen bonding opportunities and influence the conformational preference of the ring. ajchem-a.comresearchgate.net

Table 2: SAR Findings for N-Substitution on a Piperidine Scaffold (Adapted from related series)

| N-Substituent | Example Compound | Biological Activity (IC₅₀) | Reference |

|---|---|---|---|

| Benzoyl | Compound 1 | Type 1: >100 µM, Type 2: >100 µM | nih.gov |

| Benzyl (B1604629) | Compound 2 | Type 1: 30.2 µM, Type 2: 12.5 µM | nih.gov |

| Diphenylacetyl | Compound 6 | Type 1: 3.44 µM, Type 2: 0.37 µM | nih.gov |

| Dicyclohexylacetyl | Compound 7 | Type 1: ~10 µM, Type 2: 0.08 µM | nih.gov |

Substituent Effects on the Benzaldehyde Phenyl Ring

The electronic nature of the benzaldehyde phenyl ring can be modulated by introducing substituents at the available 3, 5, and 6 positions. Substituents affect the reactivity of the aromatic ring and the orientation of reactions. libretexts.org Electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN) can increase the electrophilicity of the aldehyde carbonyl carbon, potentially enhancing interactions with nucleophilic residues in a target protein. reddit.com Conversely, electron-donating groups (EDGs) like methyl (-CH₃) or methoxy (-OCH₃) increase electron density in the ring. libretexts.org The position of these substituents is also critical; for instance, an EWG generally directs further electrophilic substitution to the meta position relative to itself. libretexts.org In studies of 2-phenoxybenzamides, the substitution pattern on the anilino partial structure was found to strongly influence antiplasmodial activity and cytotoxicity. mdpi.comresearchgate.net

Table 3: Potential Substituent Effects on the Benzaldehyde Ring

| Position | Substituent | Electronic Effect | Potential Impact on Activity |

|---|---|---|---|

| 3 or 5 | -Cl, -F | Inductively withdrawing, weakly deactivating. | May enhance binding through halogen bonding or by altering ring electronics. |

| 3 or 5 | -CH₃ | Inductively donating, activating. | Could provide beneficial steric interactions and modulate electronics. |

| 3 or 5 | -NO₂ | Strongly withdrawing, deactivating. | Significantly increases electrophilicity of the aldehyde; may act as a hydrogen bond acceptor. |

Diversification of the Aldehyde Functionality

The aldehyde group is a versatile functional handle that can be transformed into a wide range of other moieties to probe for new interactions and improve drug-like properties. It can participate in hydrogen bonding and is a reactive electrophile. A common strategy is its conversion into more stable or differently interactive groups. For instance, the aldehyde can be condensed with thiosemicarbazides to form thiosemicarbazones, a class of compounds known to inhibit enzymes like dihydrofolate reductase (DHFR). nih.gov Other transformations include reduction to a benzyl alcohol, oxidation to a benzoic acid, or conversion to an oxime, hydrazone, or various heterocycles. These modifications alter the geometry, hydrogen bonding capacity, and reactivity of this key position.

Scaffold Hopping and Bioisosteric Replacement Strategies

When optimization of a lead scaffold through substituent modification yields diminishing returns, more drastic changes via scaffold hopping or bioisosteric replacement become necessary. uniroma1.it

Scaffold hopping aims to identify structurally novel core scaffolds that maintain the essential three-dimensional arrangement of key interaction points of the original lead. dundee.ac.ukchemrxiv.org This can lead to compounds with improved properties or novel intellectual property. uniroma1.it For this compound, the central phenyl-piperidine framework could be replaced by other bicyclic or heterocyclic systems that project the necessary functional groups into similar spatial regions. For example, indole (B1671886) scaffolds have been successfully "hopped" to indazoles to generate compounds with a different selectivity profile. rsc.org

Bioisosteric replacement involves substituting one atom or group with another that produces a molecule with broadly similar biological properties. drughunter.com This can be used to fine-tune steric, electronic, or pharmacokinetic parameters.

Classical Bioisosteres: These involve replacing an atom or group with another from the same group in the periodic table (e.g., replacing the ether oxygen with a sulfur atom to form a thioether).

Non-Classical Bioisosteres: These are structurally distinct groups that fulfill a similar biological role. drughunter.com For example, the aldehyde functionality, upon oxidation to a carboxylic acid, could be replaced by a tetrazole ring, a well-known carboxylic acid bioisostere. drughunter.com Similarly, heterocyclic rings like 1,3,4-oxadiazoles can be used as bioisosteres for amide or ester groups, sometimes leading to improved metabolic stability. rsc.orgnih.gov

Table 4: Examples of Scaffold Hopping and Bioisosteric Replacement Strategies

| Strategy | Original Moiety | Potential Replacement | Rationale |

|---|---|---|---|

| Scaffold Hopping | 4-Piperidinylbenzaldehyde | 2-Phenylimidazo[1,2-a]pyrimidine | Maintain 3D pharmacophore with a novel, more rigid core. dundee.ac.uk |

| Scaffold Hopping | Phenyl-piperidine | Indazole | Access different selectivity and intellectual property. rsc.org |

| Bioisosteric Replacement | Ethoxy Group (-O-CH₂CH₃) | Ethylthio Group (-S-CH₂CH₃) | Classical bioisostere; alters bond angles and lipophilicity. |

| Bioisosteric Replacement | Aldehyde (-CHO) | Nitrile (-CN) | Changes geometry and electronic properties while maintaining a polar interaction point. |

Combinatorial Chemistry Approaches for Library Generation

Combinatorial chemistry is a powerful tool for rapidly generating large numbers of diverse molecules, known as chemical libraries. ijpsonline.comnih.gov This approach is highly suited for both lead discovery and lead optimization. ijpsonline.com A combinatorial library of this compound derivatives could be synthesized to explore the SAR around the scaffold in a highly efficient manner.

The synthesis could be performed using a parallel synthesis approach, where the core scaffold is reacted with a diverse set of building blocks in separate reaction wells. umb.edu For example, the starting material, 2-ethoxy-4-fluorobenzaldehyde, could be reacted with piperidine to form the core. Subsequently, this core could be divided into multiple portions for diversification. One set of building blocks could be used to acylate or alkylate the piperidine nitrogen, while another set of reagents (e.g., various hydrazines, hydroxylamines, or Wittig reagents) could be used to derivatize the aldehyde functionality.

The process often employs solid-phase synthesis, where the core molecule is attached to a polymer bead, facilitating the addition of reagents and purification of intermediates. umb.edu After the library is synthesized, it must be screened for biological activity using reliable high-throughput assays. nih.gov This combination of rapid synthesis and screening allows for the efficient exploration of vast chemical space to identify promising new drug candidates. imperial.ac.uk

Synthetic Accessibility and Scalability of New Derivatives

The core structure of this compound presents a moderately complex synthetic challenge, combining an alkoxy-substituted aromatic ring with a tertiary amine and a reactive aldehyde functional group. The construction of derivatives and analogues often involves multi-step sequences that require careful optimization to be viable for large-scale production.

A common strategy for the synthesis of functionalized benzaldehydes involves a two-step, one-pot reduction and cross-coupling procedure starting from readily available benzoic acids. acs.orgresearchgate.net These benzoic acids can be converted to Weinreb amides, which serve as stable intermediates. The subsequent reduction of the Weinreb amide forms a stable aluminum hemiaminal, which acts as a latent aldehyde. This intermediate is suitable for cross-coupling reactions with various organometallic reagents, allowing for the introduction of a wide range of substituents onto the aromatic ring. acs.orgresearchgate.netnih.gov This method has been shown to be effective for producing substituted benzaldehydes and can be performed on a multigram scale. acs.org

For the introduction of the amino functionality, methods such as the iridium(III)-catalyzed C-H amidation of aldimines with acyl azides offer a pathway to 2-aminobenzaldehyde (B1207257) derivatives with high site selectivity and functional group compatibility. wiserpub.comnih.gov The resulting 2-aminobenzaldehyde framework can then be further elaborated. Another approach involves the synthesis of 4-aminobenzaldehydes from anilines under mild conditions. acs.org

The table below outlines key considerations for the synthetic accessibility and scalability of new derivatives based on the this compound scaffold.

| Aspect | Key Considerations for Synthetic Accessibility & Scalability | Potential Solutions & Strategies |

| Starting Materials | Availability and cost of substituted phenols, anilines, and piperidines. | Utilization of commercially abundant and cost-effective building blocks. Development of efficient routes from basic chemical feedstocks. |

| Synthetic Route | Number of steps, reaction yields, and stereoselectivity. | One-pot procedures, convergent synthesis, and catalytic methods to minimize steps and maximize efficiency. acs.orgresearchgate.net |

| Functional Group Introduction | Regioselective introduction of substituents on the aromatic ring and piperidine moiety. | Directed ortho-metalation, cross-coupling reactions, and functionalization of pre-existing groups. |

| Aldehyde Synthesis/Protection | The reactive nature of the aldehyde group may require protection during other synthetic transformations. | Use of aldehyde precursors like Weinreb amides or acetal (B89532) protection/deprotection strategies. acs.orgresearchgate.netchemscene.com |

| Purification | Separation of the desired product from byproducts and unreacted starting materials. | Crystallization, chromatography (less ideal for large scale), and distillation. Design of processes that yield high-purity products directly. |

| Process Technology | Transition from laboratory-scale batch reactions to industrial-scale production. | Implementation of continuous flow chemistry and process analytical technology (PAT) for improved control and efficiency. nih.gov |

| Environmental & Safety | Use of hazardous reagents, generation of waste, and reaction exotherms. | Selection of greener solvents, catalytic over stoichiometric reagents, and robust process safety management. |

The synthesis of analogues with modifications to the piperidine ring, such as the introduction of substituents, can be achieved by employing appropriately functionalized piperidines in the initial synthetic steps. Similarly, variations in the ethoxy group can be realized by starting with different alkoxy-substituted precursors.

Computational Chemistry and Molecular Modeling Studies of 2 Ethoxy 4 Piperidin 1 Ylbenzaldehyde Systems

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic structure and related properties of molecules.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For organic molecules like 2-Ethoxy-4-piperidin-1-ylbenzaldehyde, DFT calculations can predict optimized geometries, electronic properties, and reactivity indices. While specific DFT studies on this exact compound are not prevalent in the literature, research on analogous piperidine-substituted aromatic systems and substituted benzaldehydes provides a strong basis for understanding its characteristics. rsc.orgbohrium.comresearchgate.netnih.gov

DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, are commonly employed to determine molecular geometries and electronic properties. bohrium.com The electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. For instance, studies on 4-hydroxybenzaldehyde (B117250) have used DFT to calculate the HOMO-LUMO gap to assess chemical stability. researchgate.net

Furthermore, DFT can be used to compute various electronic and steric descriptors. These descriptors are valuable in Quantitative Structure-Property Relationship (QSPR) studies, which correlate a molecule's structure with its physical or chemical properties. researchgate.net For this compound, such descriptors would include partial charges on atoms, dipole moment, and molecular surface area, which are influenced by the electron-donating ethoxy and piperidine (B6355638) groups and the electron-withdrawing aldehyde group. The interplay of these substituents is expected to significantly influence the molecule's reactivity. mdpi.comresearchgate.net

Table 1: Representative DFT-Calculated Properties for Analogous Aromatic Aldehydes

| Property | 4-Hydroxybenzaldehyde researchgate.net | Benzaldehyde (B42025) researchgate.net |

| HOMO-LUMO Gap (eV) | ~5.01 | Not specified |

| Dipole Moment (Debye) | 4.66 | Not specified |

| Point Group Symmetry | C1 | Not specified |

| Computational Method | DFT/B3LYP/6-31G(d,p) | DFT (PBE0/D95) |

This table presents data for analogous compounds to provide a comparative context for the likely properties of this compound.

The conformational flexibility of this compound, particularly concerning the orientation of the ethoxy and piperidinyl groups relative to the benzaldehyde core, is critical for its interactions with biological targets. Conformational analysis helps identify the most stable (lowest energy) three-dimensional arrangements of the molecule.

Studies on ethoxybenzene, a structural fragment of the target molecule, have shown that the molecule exists in different conformations, with the planar trans conformer being the most stable. researchgate.net The potential energy surface (PES) for the internal rotation of the ethyl group can be mapped using DFT calculations. researchgate.net For this compound, the rotational barriers around the C(aryl)-O and O-C(ethyl) bonds, as well as the conformation of the piperidine ring (chair, boat, or twist-boat), would define its energy landscape. The chair conformation is typically the most stable for piperidine rings. whiterose.ac.uknih.gov

The presence of the bulky piperidine group and the ethoxy group can lead to several low-energy conformers. The relative populations of these conformers at equilibrium can be estimated from their calculated free energies. ufms.br This information is vital for understanding which molecular shape is most likely to be biologically active.

Quantum mechanical calculations are highly effective in predicting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts. comporgchem.comnih.govbris.ac.ukgithub.io DFT methods, often combined with the Gauge-Including Atomic Orbital (GIAO) approach, can provide theoretical NMR spectra that, when compared with experimental data, aid in structure elucidation and assignment. nih.gov

For this compound, DFT could predict the 1H and 13C NMR chemical shifts. The accuracy of these predictions depends on the level of theory, the basis set, and the inclusion of solvent effects, often modeled using a Polarizable Continuum Model (PCM). comporgchem.com Studies on substituted benzaldehydes have demonstrated a good correlation between DFT-calculated and experimental NMR shifts. researchgate.net Machine learning models trained on DFT data are also emerging as a rapid and accurate method for NMR prediction. bris.ac.uk

Table 2: Example of Predicted vs. Experimental NMR Chemical Shifts for a Substituted Aromatic Compound

| Atom | Experimental 1H Shift (ppm) | Calculated 1H Shift (ppm) |

| Aromatic H (ortho to CHO) | 7.85 | 7.80 |

| Aromatic H (meta to CHO) | 7.55 | 7.50 |

| Aldehyde H | 9.90 | 9.85 |

Note: This is a representative table based on general findings in the literature for similar compounds and does not represent actual data for this compound.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Dynamics

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, offering insights into their conformational flexibility and interactions with their environment.

The behavior of this compound in a solution is influenced by its interactions with solvent molecules. MD simulations can model these interactions explicitly, providing a detailed picture of the solvation shell and its effect on the solute's conformation and dynamics. researchgate.net

Studies on benzaldehyde and its derivatives in various solvents have shown that the spatial distribution of solvent molecules is often directed by the electrostatic potential of the solute. researchgate.net For this compound, polar solvents would be expected to interact strongly with the carbonyl oxygen and potentially form hydrogen bonds with the piperidine nitrogen if it is protonated. The nature of the solvent can also impact the conformational equilibrium of the molecule. For example, polar solvents can stabilize more polar conformers. utdallas.edu Furthermore, the aggregation of solvent molecules around the solute can affect its molecular dynamics and accessibility to reaction partners. nih.govmdpi.comacs.org

Pharmacophore Modeling for Interaction Pattern Identification

Pharmacophore modeling is a crucial technique in drug discovery for identifying the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. researchgate.net

A pharmacophore model for a molecule like this compound would typically include features such as hydrogen bond acceptors (the carbonyl oxygen and ethoxy oxygen), hydrogen bond donors (if the piperidine nitrogen is protonated), hydrophobic regions (the aromatic ring and piperidine's alkyl chain), and aromatic rings. nih.gov

By analyzing the structure of known active compounds that bind to a particular biological target, a pharmacophore model can be developed. This model can then be used to screen large databases of chemical compounds to identify new potential inhibitors or ligands. nih.gov For instance, pharmacophore models have been successfully applied to piperidine derivatives to identify their potential as enzyme inhibitors. nih.govresearchgate.net The piperidine moiety is a common scaffold in many approved drugs and is often considered a "privileged fragment" in drug discovery due to its favorable physicochemical properties and ability to form key interactions with biological targets. researchgate.netresearchgate.net A docking study of a tamsulosin (B1681236) derivative containing an ethoxybenzene moiety showed van der Waals interactions with specific amino acid residues in its target protein. acs.org

Table 3: Potential Pharmacophoric Features of this compound

| Feature | Structural Component | Potential Interaction |

| Hydrogen Bond Acceptor | Carbonyl Oxygen, Ethoxy Oxygen | Interaction with donor groups in a binding site |

| Aromatic Ring | Phenyl Ring | π-π stacking with aromatic residues |

| Hydrophobic Group | Piperidine Ring, Ethyl Group | Interaction with hydrophobic pockets |

| Positive Ionizable | Piperidine Nitrogen (at physiological pH) | Ionic interactions with acidic residues |

Ligand-Based Pharmacophore Model Generation

There is no available research detailing the generation of ligand-based pharmacophore models derived from this compound. Such studies would typically involve analyzing a set of active molecules with similar structural features to identify the essential chemical characteristics responsible for their biological activity. Without a known biological target or a series of related active compounds, the foundation for creating a ligand-based model for this specific molecule is absent from the scientific record.

Structure-Based Pharmacophore Model Derivation

Similarly, no studies were found describing the derivation of a structure-based pharmacophore model involving this compound. This approach requires high-resolution structural data of the compound bound to a specific biological target, such as a protein or enzyme, typically obtained through X-ray crystallography or NMR spectroscopy. The absence of such a co-crystallized structure in public repositories like the Protein Data Bank (PDB) prevents the development of a structure-based model.

Application in Virtual Screening for Scaffold Prioritization

Due to the lack of established pharmacophore models or known biological targets for this compound, there are no documented applications of this compound in virtual screening campaigns for scaffold prioritization. Virtual screening relies on computational models to search large compound libraries for potential new hits, a process for which this molecule has not been a reported subject.

Molecular Docking Simulations for Ligand-Target Interactions

Comprehensive searches yielded no specific molecular docking studies performed on this compound. Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This analysis is fundamental for understanding potential drug-target interactions.

Prediction of Plausible Binding Modes

Without a specified biological target (e.g., an enzyme or receptor) for this compound, it is impossible to predict plausible binding modes. The binding orientation is entirely dependent on the topology and chemical nature of the target's binding site.

Analysis of Intermolecular Interactions and Binding Affinities

As no docking studies have been published, there is no data available concerning the analysis of intermolecular interactions (such as hydrogen bonds, hydrophobic interactions, or van der Waals forces) or the calculation of binding affinities for this compound with any biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Property Prediction

No QSAR models have been developed or published for this compound. QSAR studies involve creating a statistical model that relates the chemical structure of a series of compounds to their biological activity or a specific property. This requires a dataset of structurally related molecules with measured activity data, which is not available for this compound and its analogues.

2D and 3D QSAR Approaches for Correlating Structural Features with Designed Chemical Properties

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific chemical property. These models are then used to predict the activity of new, unsynthesized compounds. QSAR studies can be broadly categorized into two-dimensional (2D) and three-dimensional (3D) approaches.

2D-QSAR

In 2D-QSAR, the descriptors are derived from the 2D representation of the molecule. These descriptors quantify various aspects of the molecular structure, such as its topology, electronic properties, and physicochemical characteristics. For a series of analogs of this compound, a 2D-QSAR study would involve calculating a wide range of molecular descriptors. These can include:

Topological descriptors: These describe the connectivity of atoms in the molecule, such as the Wiener index and Kier & Hall connectivity indices.

Electronic descriptors: These relate to the electronic properties of the molecule, such as dipole moment and polarizability.

Physicochemical descriptors: These include properties like molecular weight, logP (lipophilicity), and molar refractivity.

Once these descriptors are calculated for a set of molecules with known activities, statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are employed to build a QSAR model. researchgate.netresearchgate.net A hypothetical 2D-QSAR study on a series of this compound analogs might yield a model that correlates specific structural features with a desired property, as illustrated in the hypothetical data below.

Hypothetical 2D-QSAR Data for this compound Analogs

| Compound | R-Group | Molecular Weight ( g/mol ) | logP | Predicted Activity (pIC50) |

| This compound | -H | 247.33 | 3.1 | 6.5 |

| Analog 1 | -F | 265.32 | 3.3 | 6.8 |

| Analog 2 | -Cl | 281.77 | 3.6 | 7.1 |

| Analog 3 | -CH3 | 261.36 | 3.5 | 6.7 |

| Analog 4 | -OCH3 | 277.36 | 2.9 | 6.3 |

3D-QSAR

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the structure-activity relationship by considering the 3D properties of the molecules. mdpi.comresearchgate.net These methods require the alignment of the set of molecules, which can be done based on a common substructure or by docking them into a receptor active site. rsc.org

In a 3D-QSAR study of this compound and its analogs, the aligned molecules are placed in a 3D grid, and the steric and electrostatic interaction energies with a probe atom are calculated at each grid point. researchgate.net These interaction energies serve as the descriptors for building the QSAR model. The results are often visualized as contour maps, which highlight the regions where modifications to the molecular structure would likely lead to an increase or decrease in activity. mdpi.com For instance, a CoMFA study might reveal that bulky substituents are favored in one region, while electronegative groups are preferred in another. nih.gov

Hypothetical 3D-QSAR Field Contributions for a Model of this compound Analogs

| Field | Contribution (%) |

| Steric | 45 |

| Electrostatic | 35 |

| Hydrophobic | 15 |

| Hydrogen Bond Donor | 5 |

| Hydrogen Bond Acceptor | 0 |

Cheminformatics and Data Mining for Chemical Space Exploration

Cheminformatics involves the use of computational methods to analyze large datasets of chemical information. In the context of this compound, cheminformatics and data mining can be employed to explore its chemical space and identify novel analogs with potentially improved properties. nih.gov

One common approach is similarity searching, where large chemical databases are searched for molecules that are structurally similar to this compound. The similarity is typically quantified using molecular fingerprints, which are binary strings that encode the presence or absence of specific structural features.

Another powerful technique is the generation of virtual libraries. Starting from the core scaffold of this compound, a virtual library can be created by systematically attaching a wide variety of chemical substituents at different positions on the molecule. This results in a large collection of virtual compounds that can be screened in silico for desired properties using the QSAR models developed previously or through other computational methods like molecular docking. rsc.org

Data mining techniques, such as clustering and classification, can be applied to the virtual library to group compounds with similar predicted properties or to classify them as active or inactive. This allows for the efficient identification of the most promising candidates for synthesis and experimental testing.

Advanced Applications in Materials Science and Chemical Biology Research Based on the 2 Ethoxy 4 Piperidin 1 Ylbenzaldehyde Scaffold

Development of Novel Fluorophores and Photoactive Materials

There is currently no available data in peer-reviewed literature detailing the development of novel fluorophores or photoactive materials based on the 2-Ethoxy-4-piperidin-1-ylbenzaldehyde scaffold.

Investigation of Photophysical Properties